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Compound of Interest

Compound Name: 6-(3-Chlorophenyl)picolinaldehyde

CAS No.: 61704-38-9

Cat. No.: B3054731

Get Quote

Comparative Structural Analysis Guide: 6-(3-Chlorophenyl)picolinaldehyde

Executive Summary
Product: Single Crystal X-Ray Diffraction (SC-XRD) Analysis of 6-(3-
Chlorophenyl)picolinaldehyde. Primary Application: Definitive determination of solid-state

conformation, biaryl torsion angles, and halogen-bonding networks in pyridine-based ligands.

[1][2] Target Audience: Medicinal Chemists, Structural Biologists, and Materials Scientists

(OLED/Catalysis).

Core Value Proposition: While NMR spectroscopy provides time-averaged solution dynamics

and DFT offers gas-phase minima, SC-XRD is the only method that reveals the frozen active

conformation and intermolecular packing forces (specifically Cl[1][2]···Cl and Cl···N interactions)

critical for drug binding affinity and solid-state material properties.[1][2]

Technical Specifications & Molecule Profile

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b3054731#bc-rfq
https://www.benchchem.com/product/b3054731/docs?utm_src=pdf-body#x-ray-crystal-structure-analysis-of-6-3-chlorophenyl-picolinaldehyde
https://www.benchchem.com/product/b3054731/docs?utm_src=pdf-body#x-ray-crystal-structure-analysis-of-6-3-chlorophenyl-picolinaldehyde
https://www.benchchem.com/product/b3054731/docs?utm_src=pdf-body#x-ray-crystal-structure-analysis-of-6-3-chlorophenyl-picolinaldehyde
https://prepchem.com/3-2-3-chlorophenyl-ethyl-2-pyridine-carbonitrile/
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C6H5NO/c8-5-6-3-1-2-4-7-6/h1-5H
https://prepchem.com/3-2-3-chlorophenyl-ethyl-2-pyridine-carbonitrile/
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C6H5NO/c8-5-6-3-1-2-4-7-6/h1-5H
https://prepchem.com/3-2-3-chlorophenyl-ethyl-2-pyridine-carbonitrile/
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C6H5NO/c8-5-6-3-1-2-4-7-6/h1-5H
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3054731?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature Specification

IUPAC Name 6-(3-Chlorophenyl)pyridine-2-carbaldehyde

Molecular Formula C₁₂H₈ClNO

Molecular Weight 217.65 g/mol

Key Structural Motif
Biaryl axis (Pyridine-Phenyl) with an ortho-

aldehyde handle

Critical Analysis Targets

(1) Pyridine-Phenyl Torsion Angle(2) Aldehyde

conformation (syn vs anti to Nitrogen)(3)

Halogen Bonding (Type I vs Type II)

Comparative Analysis: X-Ray vs. Alternatives
This section objectively compares SC-XRD against its primary alternatives for characterizing

this specific molecule.

Comparison Matrix
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Feature
SC-XRD (The Gold

Standard)
1H-NMR / NOESY DFT (Computational)

3D Conformation

Definitive. Direct

observation of the

specific conformer

crystallized (often the

lowest energy packing

mode).[1][2]

Averaged. Rapid

rotation around the C-

C biaryl bond blurs the

precise torsion angle.

[2]

Theoretical. Predicts

gas-phase minimum;

often fails to account

for packing forces.[1]

[2]

Intermolecular Forces

Visible. Directly maps

-

stacking and Cl[1]

[2]···X halogen bonds.

[2][3]

Invisible. Inferred only

through concentration-

dependent shifts.[1][2]

Approximated.

Requires high-level

dispersion corrections

(e.g., B3LYP-D3).

Aldehyde Orientation

Fixed. Clearly

distinguishes s-trans

(anti) vs s-cis (syn)

relative to Pyridine-N.

Ambiguous. NOE

signals can be weak

due to rotation; often

requires low-T NMR.

[1][2]

Energy Gap.

Calculates the

between rotamers but

cannot confirm which

exists in solid.

Sample Requirement
Single Crystal (0.1 -

0.3 mm)
Solution (~5-10 mg)

None (Computational

resources)

Why SC-XRD Wins for this Molecule:
For 6-(3-Chlorophenyl)picolinaldehyde, the 3-chloro substituent introduces asymmetry and

potential for "sigma-hole" interactions (halogen bonding).[1][2] NMR cannot distinguish if the

chlorine atom is directing the packing via Cl[1][2]···N interactions. SC-XRD is the only technique

that validates the supramolecular assembly, which is crucial if this molecule is a precursor for

crystal engineering or drug co-crystals.[2]

Experimental Protocol: From Synthesis to Structure
This workflow ensures high-quality data suitable for publication.[1][2]
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Step 1: Crystallization Strategy
Method: Slow Evaporation (Primary) or Vapor Diffusion (Secondary).[1]

Solvent System:

Good Solvent: Dichloromethane (DCM) or Chloroform (

).[1]

Antisolvent:[1][2] Hexane or Pentane.[2]

Protocol: Dissolve 20 mg of the aldehyde in 1 mL DCM. Filter into a narrow vial. Place this

vial inside a larger jar containing 5 mL Hexane (Vapor Diffusion).[1] Cap tightly and leave

undisturbed at 4°C for 3-5 days.

Why? The 3-Cl substituent increases lipophilicity compared to the unsubstituted analog,

making non-polar antisolvents effective.[1][2]

Step 2: Data Collection Parameters
Source: Mo-K

(

Å) is preferred over Cu-K

to minimize absorption by the Chlorine atom, though Cu is acceptable for small organic
crystals.[1][2]

Temperature:100 K (Cryogenic).

Reasoning: Freezes the rotation of the aldehyde group and reduces thermal vibration of

the terminal Cl atom, allowing for precise bond length determination.[2]

Step 3: Refinement (SHELXL)
Space Group Determination: Likely Monoclinic (

) or Triclinic (
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), common for planar aromatic systems.[1]

Disorder Check: The 3-chlorophenyl ring may exhibit rotational disorder (flipping 180°).[1][2]

Check difference Fourier maps for "ghost" peaks near the Cl position.

Structural Analysis Workflow (Visualization)
The following diagram illustrates the logical flow from crystal selection to structural insight,

highlighting the decision nodes for handling disorder common in meta-substituted biaryls.

Crystalline Sample
6-(3-Cl-Ph)-Picolinaldehyde

Microscope Screening
(Polarized Light)

X-Ray Diffraction
(Mo-Kα, 100 K)

Select single block

Structure Solution
(Direct Methods/Dual Space)

Refinement (SHELXL)

If R1 > 7% (Redo)

Analyze Torsion Angle
(Pyridine vs Phenyl)

Check Halogen Bonds
(Cl...N / Cl...O)

Define Aldehyde
Rotamer (syn/anti)

Click to download full resolution via product page

Caption: Workflow for structural determination, emphasizing critical post-refinement analysis of

torsion and packing.
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Expected Structural Metrics (Reference Data)
Based on analogous 6-aryl-pyridine structures, the following metrics serve as a validation

baseline. If your experimental data deviates significantly, verify the phase purity.

Structural Parameter Expected Value Mechanistic Insight

C-C Biaryl Bond Length 1.48 - 1.49 Å

Indicates single bond

character with limited

conjugation due to twist.[1][2]

Inter-ring Torsion Angle 25° - 40°

Non-planar to minimize steric

clash between ortho-

hydrogens.

C=O[1][2] Bond Length 1.20 - 1.22 Å

Typical double bond;

elongation suggests C=O[1]

[2]···H hydrogen bonding.[2]

Cl···Cl Distance 3.30 - 3.50 Å

Distances < sum of vdW radii

(3.50 Å) indicate Type I/II

halogen bonding.[1][2]

Aldehyde Orientation s-trans (anti)

The Oxygen atom typically

points away from the Pyridine

Nitrogen to minimize dipole

repulsion.[1][2]

Interaction Network Diagram
This diagram visualizes the supramolecular forces you must look for in the packing lattice.[2]
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Molecule A
(Central)

π-π Stacking
(Centroid-Centroid ~3.8Å)

Halogen Bond
(Cl...N or Cl...O)

Weak H-Bond
(C-H...O=C)

Molecule B
(Neighbor)

Molecule C
(Neighbor)

Click to download full resolution via product page

Caption: Potential supramolecular interaction network driving the crystal packing of 6-(3-
Chlorophenyl)picolinaldehyde.
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Section D. Link

Use: Standard protocol for checking the validity of the refined model (PL

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.google.com/url?sa=E&q=https%3A%2F%2Fjournals.iucr.org%2Fd%2Fissues%2F2009%2F02%2F00%2Fba5131%2F
https://www.benchchem.com/product/b3054731?utm_src=pdf-custom-synthesis#bc-rfq
https://prepchem.com/3-2-3-chlorophenyl-ethyl-2-pyridine-carbonitrile/
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C6H5NO/c8-5-6-3-1-2-4-7-6/h1-5H
https://patents.google.com/patent/RU2198875C2/en
https://www.benchchem.com/product/b3054731/docs#x-ray-crystal-structure-analysis-of-6-3-chlorophenyl-picolinaldehyde
https://www.benchchem.com/product/b3054731/docs#x-ray-crystal-structure-analysis-of-6-3-chlorophenyl-picolinaldehyde
https://www.benchchem.com/product/b3054731/docs#x-ray-crystal-structure-analysis-of-6-3-chlorophenyl-picolinaldehyde
https://www.benchchem.com/product/b3054731/docs#x-ray-crystal-structure-analysis-of-6-3-chlorophenyl-picolinaldehyde
https://www.benchchem.com/product/b3054731?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3054731?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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